
1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, cyclopentyl, and hydroxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
1-Benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological functions.
Indole-3-carboxaldehyde: Another indole derivative with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid: A structurally similar compound with different substituents affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c23-16-10-11-18-17(12-16)19(21(24)25)20(15-8-4-5-9-15)22(18)13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15,23H,4-5,8-9,13H2,(H,24,25) |
Clave InChI |
LFJZDHLVZHNVHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


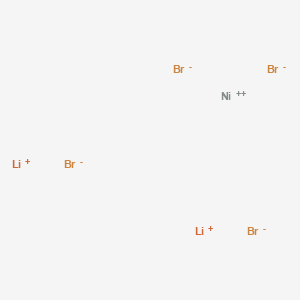
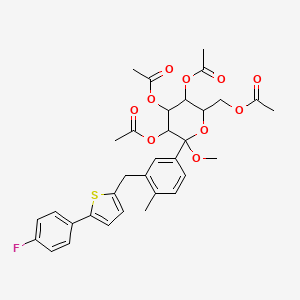
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
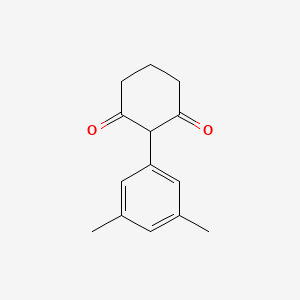


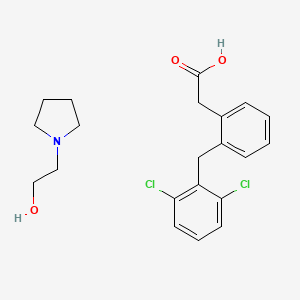
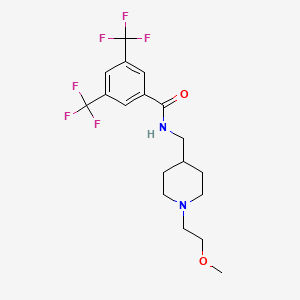
![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
![S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B14121604.png)
